1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine
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Overview
Description
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine is a chemical compound with the molecular formula C13H18FNO3S It is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a fluoro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine typically involves the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the preparation of 4-fluoro-2-methoxyphenylboronic acid, which can be achieved through Suzuki-Miyaura cross-coupling reactions.
Sulfonylation: The intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine: can be compared with other sulfonyl-substituted piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-4-3-11(14)9-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCVKUFMRGEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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